molecular formula C13H11NS B072558 10-Methylphenothiazine CAS No. 1207-72-3

10-Methylphenothiazine

Cat. No.: B072558
CAS No.: 1207-72-3
M. Wt: 213.3 g/mol
InChI Key: QXBUYALKJGBACG-UHFFFAOYSA-N
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Description

10-Methylphenothiazine is a chemical compound with the molecular formula C₁₃H₁₁NS. It is a derivative of phenothiazine, where a methyl group is attached to the nitrogen atom in the phenothiazine structure. This compound is known for its applications in various fields, including pharmaceuticals and industrial chemistry.

Safety and Hazards

10-Methylphenothiazine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylphenothiazine can be achieved through several methods. One common approach involves the lithiation at the C-3 position of this compound, which can be achieved by a butyllithium-bromine exchange reaction starting from 3-bromo-10-Methylphenothiazine. The lithiated species can then react with different electrophiles to produce various derivatives .

Industrial Production Methods: In industrial settings, this compound is typically produced through a series of chemical reactions involving the methylation of phenothiazine. The process involves the use of methylating agents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 10-Methylphenothiazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted phenothiazines, which have significant applications in pharmaceuticals and other industries .

Comparison with Similar Compounds

10-Methylphenothiazine is similar to other phenothiazine derivatives, such as phenothiazine and 10-Phenylphenothiazine. it has unique properties due to the presence of the methyl group at the nitrogen atom:

These differences highlight the uniqueness of this compound and its specific applications in various fields.

Properties

IUPAC Name

10-methylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBUYALKJGBACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061623
Record name 10H-Phenothiazine, 10-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207-72-3
Record name 10-Methylphenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207-72-3
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Record name N-Methylphenothiazine
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Record name 10-Methylphenothiazine
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Record name 10H-Phenothiazine, 10-methyl-
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Record name 10H-Phenothiazine, 10-methyl-
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Record name 10-methyl-10H-phenothiazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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